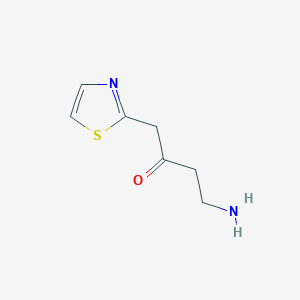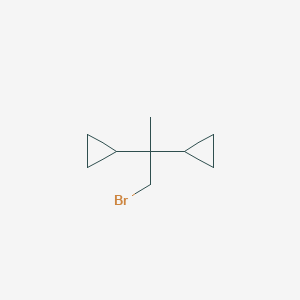
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₅Br. It is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is further connected to another cyclopropyl group through a propan-2-yl linkage. This compound is primarily used for research purposes and has various applications in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving radical reactions and cyclopropyl group transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or base used.
Comparación Con Compuestos Similares
Similar Compounds
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1-Iodo-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(1-Fluoro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The cyclopropyl groups also impart significant strain to the molecule, influencing its reactivity and stability.
Propiedades
Fórmula molecular |
C9H15Br |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
(1-bromo-2-cyclopropylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3 |
Clave InChI |
PJJUJBVLRFZKFS-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)(C1CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


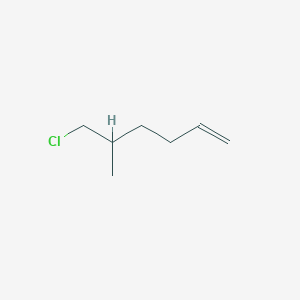
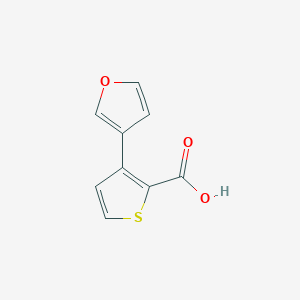
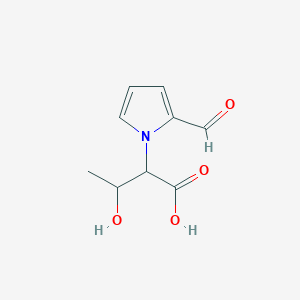
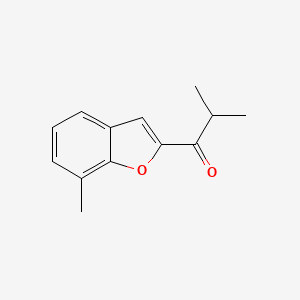
![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)
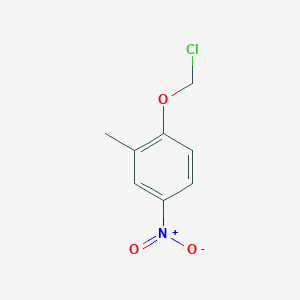
![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)

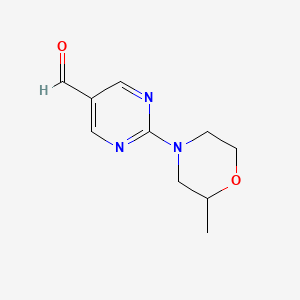
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)
![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)
